molecular formula C25H34N6O4 B14466188 Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- CAS No. 73728-84-4

Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl-

Katalognummer: B14466188
CAS-Nummer: 73728-84-4
Molekulargewicht: 482.6 g/mol
InChI-Schlüssel: VUPKIWHDDXVEGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- involves multiple steps and specific reaction conditions. The synthetic routes typically include the reaction of appropriate precursors under controlled conditions to achieve the desired molecular structure. Industrial production methods may involve large-scale chemical processes to ensure the efficient and cost-effective synthesis of this compound .

Analyse Chemischer Reaktionen

Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology and medicine, this compound may be studied for its potential biological activities and therapeutic applications. In industry, it can be used in the production of specialized materials and chemicals .

Wirkmechanismus

The mechanism of action of Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to particular enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other biuret derivatives or compounds with similar molecular structures.

Eigenschaften

CAS-Nummer

73728-84-4

Molekularformel

C25H34N6O4

Molekulargewicht

482.6 g/mol

IUPAC-Name

1-(dimethylcarbamoyl)-3-[3-[[3-[[dimethylcarbamoyl(methyl)carbamoyl]-methylamino]phenyl]methyl]phenyl]-1,3-dimethylurea

InChI

InChI=1S/C25H34N6O4/c1-26(2)22(32)30(7)24(34)28(5)20-13-9-11-18(16-20)15-19-12-10-14-21(17-19)29(6)25(35)31(8)23(33)27(3)4/h9-14,16-17H,15H2,1-8H3

InChI-Schlüssel

VUPKIWHDDXVEGO-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)N(C)C(=O)N(C)C1=CC=CC(=C1)CC2=CC(=CC=C2)N(C)C(=O)N(C)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.